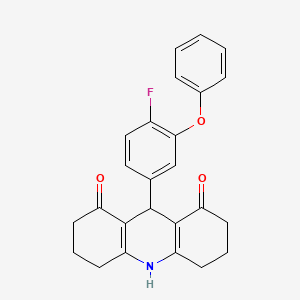![molecular formula C14H8N2O4 B3448423 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3448423.png)
6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Descripción general
Descripción
6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, also known as BDP, is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic compound that contains a pyrrole and pyridine ring system, along with a benzodioxole moiety. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied in recent years.
Mecanismo De Acción
6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties. Further studies are needed to understand the full extent of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is its ease of synthesis and availability. This compound is also relatively stable and can be stored for extended periods of time. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments. Additionally, this compound can be toxic at high concentrations, and care should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the research on 6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of interest is the investigation of the structure-activity relationship of this compound and its analogs. Additionally, further studies are needed to understand the full extent of the biochemical and physiological effects of this compound. Finally, the potential applications of this compound in materials science and nanotechnology should be explored further.
Aplicaciones Científicas De Investigación
6-(1,3-benzodioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of DNA and RNA. In materials science, this compound has been used as a building block for the synthesis of new materials with optical and electronic properties.
Propiedades
IUPAC Name |
6-(1,3-benzodioxol-5-yl)pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13-9-2-1-5-15-12(9)14(18)16(13)8-3-4-10-11(6-8)20-7-19-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLCDPJPDAIBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=C(C3=O)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide](/img/structure/B3448355.png)
![N-benzyl-3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B3448362.png)
![4-(4-methylphenyl)-2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1(2H)-phthalazinone](/img/structure/B3448370.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3448377.png)
![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(3,4-dimethylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B3448386.png)
![ethyl [5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B3448394.png)

![2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B3448411.png)
![N-(5-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3448435.png)
![N-{2-[(4-chlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B3448438.png)
![N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3448439.png)
![N-{4-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B3448450.png)